molecular formula C15H17N3O4S B11299330 Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11299330
M. Wt: 335.4 g/mol
InChI Key: XUPQFUZKNCHZTE-UHFFFAOYSA-N
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Description

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 4-(2-(((4-butoxybenzoyl)amino)acetyl)carbohydrazonoyl)benzoate

Uniqueness

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific structural features, such as the thiadiazole ring and the butoxybenzoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-[(4-butoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic compound belonging to the thiadiazole family, which is characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4SC_{12}H_{15}N_3O_4S, with a molecular weight of approximately 293.30 g/mol. The structural features include:

  • Thiadiazole ring : Enhances reactivity and biological interactions.
  • Butoxybenzoyl group : Potentially influences solubility and target interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits notable activity against various bacterial strains. A comparative analysis of similar compounds demonstrates the significance of substituents on the thiadiazole ring in enhancing antimicrobial efficacy.

Compound NameStructureBiological Activity
Methyl 5-amino-1,2,3-thiadiazole-4-carboxylateStructureAntimicrobial
Methyl 5-(2-methoxybenzylidene)-1,3,4-thiadiazoleStructureAntitumor
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-N'-(p-chlorobenzoyl)ureaStructureAntifungal

Research indicates that the presence of halogen or oxygenated substituents on the phenyl ring significantly enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while also exhibiting antifungal properties against strains like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiadiazoles have been reported to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It potentially binds to receptors involved in cell signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various biological assays:

  • A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as an antibacterial agent .
  • In anticancer assays, the compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 5-[(4-butoxybenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C15H17N3O4S/c1-3-4-9-22-11-7-5-10(6-8-11)13(19)16-14-12(15(20)21-2)17-18-23-14/h5-8H,3-4,9H2,1-2H3,(H,16,19)

InChI Key

XUPQFUZKNCHZTE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC

Origin of Product

United States

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